molecular formula C19H13ClN2OS2 B3591422 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone

1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone

Cat. No.: B3591422
M. Wt: 384.9 g/mol
InChI Key: JEOVRNCXMZTFFT-UHFFFAOYSA-N
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Description

1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone is a synthetic organic compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone typically involves the following steps:

    Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.

    Attachment of Pyridin-2-ylsulfanyl Group: The chlorinated phenothiazine is reacted with a pyridin-2-ylsulfanyl derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone may have several scientific research applications, including:

    Chemistry: As a precursor for the synthesis of other phenothiazine derivatives.

    Biology: Potential use in studying the effects of phenothiazine derivatives on biological systems.

    Medicine: Investigation of its pharmacological properties, such as antipsychotic or antiemetic effects.

Mechanism of Action

The mechanism of action of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone would depend on its specific biological target. Phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic phenothiazine.

    Promethazine: An antihistamine phenothiazine.

    Thioridazine: Another antipsychotic phenothiazine.

Uniqueness

1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone is unique due to the presence of the pyridin-2-ylsulfanyl group, which may impart distinct chemical and biological properties compared to other phenothiazines.

Properties

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-pyridin-2-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS2/c20-13-8-9-17-15(11-13)22(14-5-1-2-6-16(14)25-17)19(23)12-24-18-7-3-4-10-21-18/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOVRNCXMZTFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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